molecular formula C15H11ClN2OS2 B2888417 benzo[d]thiazol-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone CAS No. 2034223-94-2

benzo[d]thiazol-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone

Cat. No. B2888417
CAS RN: 2034223-94-2
M. Wt: 334.84
InChI Key: AVRACLABCJIUOQ-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Pharmaceutical Research

Benzothiazole derivatives are known for their pharmacological properties. They have been studied for their potential as anti-tubercular agents . The thiazole ring, a common feature in various drugs, can interact with biological targets, offering a range of activities from antibacterial to anticancer properties. The compound could be synthesized and screened for activity against various bacterial strains and conditions like tuberculosis.

Food Industry

While the direct use of such a compound in food is unlikely due to safety concerns, its derivatives could be studied for their flavoring properties or as additives. Benzothiazole itself is noted for its meaty flavor and is used as a food additive .

Nonlinear Optics

The electronic properties of benzothiazole make it a candidate for use in nonlinear optical materials . These materials are important for a variety of applications, including telecommunications and information processing .

properties

IUPAC Name

1,3-benzothiazol-2-yl-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c16-13-7-9-8-18(6-5-11(9)20-13)15(19)14-17-10-3-1-2-4-12(10)21-14/h1-4,7H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRACLABCJIUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo[d]thiazol-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone

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